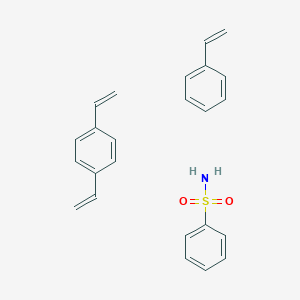

Benzenesulfonamide;1,4-bis(ethenyl)benzene;styrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenesulfonamide;1,4-bis(ethenyl)benzene;styrene: is a combination of three distinct chemical compounds, each with unique properties and applications. Benzenesulfonamide is an organic compound with the formula C₆H₇NO₂S, known for its use in medicinal chemistry and as a building block in organic synthesis . Styrene, or ethenylbenzene, is a colorless, oily liquid that is a precursor to polystyrene and other copolymers .

Méthodes De Préparation

Benzenesulfonamide

Benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in an aqueous or alcoholic medium, and the product is isolated by crystallization . Industrial production often involves the use of benzenesulfonyl chloride and an aqueous ammonia solution, followed by purification through recrystallization.

1,4-bis(ethenyl)benzene

1,4-bis(ethenyl)benzene is commonly synthesized via the Witting-Horner reaction or Sonogashira cross-coupling reaction. These methods involve the reaction of a suitable benzene derivative with a vinylating agent under specific conditions, such as the presence of a base and a palladium catalyst . Industrial production may involve the use of copper (I) iodide as a catalyst to achieve high yields .

Styrene

Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, to produce styrene and hydrogen gas . Another method involves the use of a rhodium catalyst to convert benzene and ethylene directly into styrene in a single step .

Analyse Des Réactions Chimiques

Benzenesulfonamide

Benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form substituted benzenesulfonamides.

Oxidation: It can be oxidized to form benzenesulfonic acid.

Reduction: It can be reduced to form benzenesulfinamide.

1,4-bis(ethenyl)benzene

1,4-bis(ethenyl)benzene can undergo:

Polymerization: It can polymerize to form cross-linked polymers.

Cycloaddition Reactions: It can participate in 2+2 cycloaddition reactions under UV light to form cyclobutane derivatives.

Styrene

Styrene is known for its tendency to undergo:

Applications De Recherche Scientifique

Benzenesulfonamide

Benzenesulfonamide derivatives are used in medicinal chemistry as inhibitors of carbonic anhydrase enzymes, which are targets for the treatment of glaucoma, epilepsy, and certain cancers . They also exhibit antimicrobial and anticancer properties .

1,4-bis(ethenyl)benzene

1,4-bis(ethenyl)benzene is used in the production of cross-linked polymers and as a monomer in the synthesis of various copolymers. It is also used in the fabrication of molecular nanostructures and coordination polymers .

Styrene

Styrene is primarily used in the production of polystyrene and other copolymers, which are used in a wide range of applications, including packaging, insulation, and disposable containers . It is also used in the production of synthetic rubber and resins .

Mécanisme D'action

Benzenesulfonamide

Benzenesulfonamide exerts its effects by inhibiting carbonic anhydrase enzymes, which play a role in regulating pH and fluid balance in tissues. By inhibiting these enzymes, benzenesulfonamide derivatives can reduce intraocular pressure in glaucoma and exhibit anticancer effects by disrupting the pH balance in tumor cells .

1,4-bis(ethenyl)benzene

The mechanism of action of 1,4-bis(ethenyl)benzene in polymerization involves the formation of cross-links between polymer chains, resulting in a three-dimensional network that enhances the mechanical properties of the polymer .

Styrene

Styrene undergoes polymerization through a free-radical mechanism, where the double bond in the styrene molecule opens up and links with other styrene molecules to form long polymer chains. This process is initiated by free radicals generated by heat, light, or chemical initiators .

Comparaison Avec Des Composés Similaires

Benzenesulfonamide

Similar compounds include benzenesulfonic acid and benzenesulfonyl chloride. Benzenesulfonamide is unique in its ability to inhibit carbonic anhydrase enzymes, making it valuable in medicinal chemistry .

1,4-bis(ethenyl)benzene

Similar compounds include 1,2-bis(ethenyl)benzene and 1,3-bis(ethenyl)benzene. 1,4-bis(ethenyl)benzene is unique in its ability to form highly cross-linked polymers due to the para positioning of the vinyl groups .

Styrene

Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique in its widespread use in the production of polystyrene and its derivatives .

Propriétés

IUPAC Name |

benzenesulfonamide;1,4-bis(ethenyl)benzene;styrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C8H8.C6H7NO2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;7-10(8,9)6-4-2-1-3-5-6/h3-8H,1-2H2;2-7H,1H2;1-5H,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUSWFAQENVFGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)